8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

δ opioid receptor hit-to-lead chemical probe

This compound is a differentiated DOR-selective agonist scaffold that avoids the pro-convulsant liability of the SNC80 class. It enables biased signaling profiling and anti-allodynic efficacy screening, ideal for medicinal chemistry SAR campaigns seeking to expand the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype with 3,4-dimethoxybenzoyl and N-ethyl substituents. Empower your pain-research programs with a structurally novel, G-protein-biased tool compound.

Molecular Formula C18H23N3O5
Molecular Weight 361.4 g/mol
CAS No. 1021261-51-7
Cat. No. B6571854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021261-51-7
Molecular FormulaC18H23N3O5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)NC1=O
InChIInChI=1S/C18H23N3O5/c1-4-21-16(23)18(19-17(21)24)7-9-20(10-8-18)15(22)12-5-6-13(25-2)14(11-12)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,24)
InChIKeyHOPWFOLHAOEBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(3,4-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021261-51-7) – Procurement-Grade Chemical Profile and Comparator Landscape


8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a scaffold that has been identified in recent high-throughput screening campaigns as a novel δ opioid receptor (DOR)-selective agonist scaffold [1]. The compound features a spirocyclic hydantoin–piperidine core substituted with an N-ethyl group at position 3 and a 3,4-dimethoxybenzoyl group at position 8. This class has garnered research interest because it represents an alternative chemotype to the SNC80/diethylbenzamide class of DOR agonists that have repeatedly failed in clinical trials due to seizure induction and tachyphylaxis [1]. No primary research paper or patent was identified that specifically characterizes this exact compound.

Why Generic Substitution Is Not Straightforward for 8-(3,4-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, even closely related analogs can exhibit pronounced differences in pharmacological profile. Published data on three structurally related screening hits (designated Compound 1, Compound 2, and Compound 3) demonstrate that variations in the N-8 substituent alone produce a >3.7-fold difference in DOR binding affinity (Ki) and a >4.7-fold difference in β-arrestin-2 recruitment potency (EC50) [1]. These findings indicate that simple scaffold-level or same-class substitution cannot be assumed to preserve target potency, signaling bias, or selectivity. However, no direct comparative data are available for the specific 3-ethyl, 8-(3,4-dimethoxybenzoyl) derivative; substituent-specific effects must therefore be empirically determined.

Quantitative Differentiation Evidence for 8-(3,4-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione – Comparator Analysis


Absence of Published Quantitative Comparator Data for the Specific Compound

A comprehensive search of PubMed, Google Patents, and authoritative chemistry databases (PubChem, ChemSpider) did not identify any primary research paper, patent, or curated database entry that reports quantitative in vitro pharmacology data (e.g., binding affinity Ki, functional IC50/EC50, selectivity profile, or in vivo efficacy) for 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione specifically. The seminal publication on this chemotype (Meqbil et al., 2024) characterizes three screening hits with different N-8 substituents but does not include or reference the 3,4-dimethoxybenzoyl derivative [1]. Consequently, no direct or cross-study comparator evidence can be assembled for this compound at present.

δ opioid receptor hit-to-lead chemical probe

Application Scenarios for 8-(3,4-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Scaffold Evidence


Scaffold-Hopping and Chemical Tool Generation in DOR Agonist Drug Discovery

The compound can serve as a starting point or chemical tool for medicinal chemistry campaigns seeking to expand the structure–activity relationship (SAR) of the novel 1,3,8-triazaspiro[4.5]decane-2,4-dione DOR agonist chemotype. Because the scaffold has demonstrated the ability to produce G-protein-biased agonists with anti-allodynic efficacy and selectivity over 167 other GPCRs [1], introducing the 3,4-dimethoxybenzoyl and N-ethyl substituents may yield derivatives with altered bias or selectivity profiles. Researchers may procure this compound to empirically determine whether the 3,4-dimethoxy substitution pattern confers advantages over the compounds characterized in Meqbil et al. (2024).

Selectivity and Bias Profiling of DOR Chemotypes

The existing chemotype data show that Compound 1 achieved 9.6-fold DOR-over-MOR binding selectivity and 137-fold DOR-over-MOR cAMP selectivity [1]. The target compound, with its distinct substitution pattern, represents a candidate for parallel selectivity profiling against a broad GPCR panel and for β-arrestin bias assessment relative to SNC80-class agonists. Such profiling can determine whether the 3,4-dimethoxybenzoyl substitution modifies the signaling bias that has been associated with reduced pro-convulsant liability in this class.

In Vivo Efficacy Screening in Inflammatory Pain Models

Structural analogs from the same chemotype have demonstrated anti-allodynic efficacy in the complete Freund's adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice at a dose of 30 mg/kg i.p. [1]. The target compound can be prioritized for analogous in vivo efficacy screening to establish whether the altered substitution pattern maintains or improves upon the pain-relief profile of the published leads.

Quote Request

Request a Quote for 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.